iso-Talipexole Dihydrochloride
Description
Research Significance of iso-Talipexole Dihydrochloride (B599025) as a Dopamine (B1211576) Agonist
The significance of iso-Talipexole Dihydrochloride in neuropharmacological research stems from its activity as a dopamine agonist, a class of compounds that activate dopamine receptors. wikipedia.org Dopamine receptors are categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). wikipedia.orgphysiology.org Dopamine agonists are instrumental in therapeutic strategies for conditions where dopamine signaling is compromised, such as Parkinson's disease. wikipedia.orgpatsnap.com
The parent compound, Talipexole, is recognized as a D2 dopamine receptor agonist that interacts with both presynaptic and postsynaptic receptors. wikipedia.org Research into compounds like Talipexole and its isomers is crucial for understanding the nuanced functioning of the dopaminergic system. The exploration of specific isomers, such as iso-Talipexole, allows for a more refined investigation of receptor binding and functional activity, potentially leading to the development of agents with improved selectivity and efficacy.
The study of dopamine agonists like Talipexole has demonstrated their potential in modulating dopamine-related pathways. For instance, Talipexole has been investigated for its effects on motor control and has been used in the treatment of Parkinson's disease in Japan. patsnap.comwikipedia.org The investigation of its isomers, therefore, represents a logical progression in the quest for more precise pharmacological tools.
Table 1: Dopamine Receptor Subtypes and Their Families
| Receptor Family | Receptor Subtypes |
| D1-like | D1, D5 |
| D2-like | D2, D3, D4 |
This table is based on information from references wikipedia.orgphysiology.org.
Historical Context of Dopamine Autoreceptor Agonist Research Leading to this compound
The journey towards understanding and developing compounds like this compound is rooted in the broader history of dopamine autoreceptor agonist research. The concept of presynaptic dopamine autoreceptors, which act as a negative feedback mechanism to regulate dopamine synthesis and release, was a pivotal discovery in neuropharmacology. pharm.or.jp This concept, proposed by Professor Arvid Carlsson in 1972, opened up new avenues for drug development. pharm.or.jp
In the late 1960s and early 1970s, the primary treatment for Parkinson's disease was Levodopa (L-DOPA). wikipedia.org However, its use was associated with significant side effects, prompting researchers to explore dopamine agonists as an alternative or adjunctive therapy. wikipedia.org Early dopamine agonists, such as apomorphine (B128758) and the ergot-derived bromocriptine, were introduced to clinical practice. wikipedia.org While they offered therapeutic benefits, these first-generation agonists were often accompanied by considerable adverse effects, which was attributed to their non-selective activation of various receptor types. wikipedia.org
This led to a concerted effort to develop non-ergot derived dopamine agonists with better selectivity and tolerability. wikipedia.org The research focus shifted towards creating compounds that could selectively target specific dopamine receptor subtypes, particularly presynaptic D2 autoreceptors. The rationale was that activating these autoreceptors would reduce excessive dopamine release, offering a more controlled modulation of the dopaminergic system.
The development of antipsychotics also played a role in advancing this field. The limitations of first-generation antipsychotics, which were primarily dopamine D2 receptor antagonists, led to research on second-generation agents with more complex receptor interaction profiles. bohrium.com The discovery of aripiprazole, a D2 receptor partial agonist, was a significant milestone that emerged from research on presynaptic dopamine autoreceptor agonists. pharm.or.jpbohrium.comnih.gov This highlighted the therapeutic potential of compounds that could act as agonists at presynaptic autoreceptors while having different effects on postsynaptic receptors. pharm.or.jpbohrium.com
It is within this rich historical context of striving for greater receptor selectivity and understanding the dual roles of presynaptic and postsynaptic dopamine receptors that the investigation of specific dopamine agonists like Talipexole and its isomer, this compound, finds its scientific imperative. The ongoing research in this area continues to refine our understanding of the intricate workings of the brain and offers hope for more advanced treatments for a range of neurological disorders.
Table 2: Timeline of Key Developments in Dopamine Agonist Research
| Year/Period | Development | Significance |
| Late 1960s | Use of Levodopa (L-DOPA) for Parkinson's disease. wikipedia.org | First major pharmacological intervention for Parkinson's, but with side effects. wikipedia.org |
| c. 1970 | Clinical use of apomorphine alongside L-DOPA. wikipedia.org | Early attempt to use a dopamine agonist to mitigate L-DOPA side effects. wikipedia.org |
| 1972 | Proposal of presynaptic dopamine autoreceptors by Arvid Carlsson. pharm.or.jp | Foundational concept for developing targeted dopamine autoreceptor agonists. pharm.or.jp |
| 1974 | Widespread use of bromocriptine. wikipedia.org | An ergot-derived dopamine agonist that became a standard treatment. wikipedia.org |
| Late 1970s | Initiation of research on dopamine autoreceptor agonists by Otsuka Pharmaceutical. pharm.or.jp | Led to the development of novel compounds with mixed agonist/antagonist profiles. pharm.or.jp |
| 1996 | Talipexole introduced in Japan for Parkinson's disease. wikipedia.org | A non-ergot dopamine agonist with a specific clinical application. wikipedia.org |
| 2002 | Aripiprazole approved in the United States. nih.gov | First-in-class dopamine D2 receptor partial agonist for schizophrenia. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14N4S |
|---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
5-prop-2-enyl-4,6,7,8-tetrahydro-[1,3]thiazolo[5,4-d]diazepin-2-amine |
InChI |
InChI=1S/C9H14N4S/c1-2-5-13-6-8-7(3-4-11-13)12-9(10)14-8/h2,11H,1,3-6H2,(H2,10,12) |
InChI Key |
KBPAMSXLJSCGFT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CC2=C(CCN1)N=C(S2)N |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies for Iso Talipexole Dihydrochloride
Classical and Contemporary Synthetic Pathways for iso-Talipexole Dihydrochloride (B599025)
The synthesis of the core structure of iso-Talipexole, the 2-amino-4,5,6,7-tetrahydro-6H-thiazolo[4,5-d]azepine ring system, has been approached through various classical and contemporary organic synthesis methods. A common strategy involves the construction of the fused thiazole (B1198619) and azepine rings from a suitable cyclohexanone (B45756) precursor.
One established pathway commences with the bromination of 4-acetylamidocyclohexanone. This intermediate then undergoes a cyclization reaction with thiourea (B124793) to form the 2-amino-6-acetylamino-4,5,6,7-tetrahydrobenzothiazole. Subsequent hydrolysis of the acetyl group yields the key intermediate, 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. The final step in the synthesis of Talipexole involves the selective N-alkylation of the secondary amine in the azepine ring with an allyl group. The dihydrochloride salt is then typically formed by treating the free base with hydrochloric acid.
A representative classical synthesis is outlined below:
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | 4-Acetylamidocyclohexanone | Bromine, Acetic Acid | 2-Bromo-4-acetylamidocyclohexanone |
| 2 | 2-Bromo-4-acetylamidocyclohexanone | Thiourea, Reflux | 2-Amino-6-acetylamino-4,5,6,7-tetrahydrobenzothiazole |
| 3 | 2-Amino-6-acetylamino-4,5,6,7-tetrahydrobenzothiazole | Acid Hydrolysis (e.g., HBr) | 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole |
| 4 | 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | Allyl bromide, Base | Talipexole (free base) |
| 5 | Talipexole (free base) | Hydrochloric Acid | Talipexole Dihydrochloride |
Strategies for the Design and Synthesis of Novel iso-Talipexole Dihydrochloride Analogues
The design of novel analogues of this compound is primarily driven by the desire to enhance receptor selectivity, improve pharmacokinetic properties, and reduce off-target effects. A key strategy involves the modification of the N-substituent on the azepine ring. The synthesis of these analogues often utilizes the common intermediate, 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, which can be alkylated with a variety of alkyl or arylalkyl halides.
Another approach involves the exploration of bitopic ligands, where the 2-aminothiazoloazepane scaffold of iso-Talipexole is linked to other pharmacophores known to interact with dopamine (B1211576) receptors. For instance, coupling with phenylpiperazine moieties has been investigated to create ligands that can simultaneously interact with both the primary binding site and a secondary or allosteric site on the receptor. rsc.org The synthesis of such analogues typically involves amide bond formation or reductive amination to connect the two pharmacophoric units.
Stereoselective Synthesis Approaches for this compound Enantiomers
Since iso-Talipexole contains a stereocenter, the development of stereoselective synthetic methods to obtain enantiomerically pure forms is of significant interest. The biological activity of chiral drugs often resides in one enantiomer, while the other may be inactive or contribute to undesirable side effects.
A prominent strategy for achieving stereoselectivity is through chemoenzymatic resolution. This involves the use of enzymes, such as lipases, to selectively acylate one enantiomer of a racemic intermediate, allowing for the separation of the two enantiomers. For example, the kinetic resolution of a racemic N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide intermediate using Candida antarctica lipase (B570770) A has been successfully employed in the synthesis of the enantiomers of the related compound, Pramipexole. This methodology is directly applicable to the synthesis of iso-Talipexole enantiomers.
Chemical Modifications and Derivatization Techniques for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are crucial for understanding how different chemical modifications to the iso-Talipexole scaffold affect its biological activity, particularly its affinity for dopamine D2 and D3 receptors. These studies guide the design of more potent and selective analogues.
Key areas of chemical modification include:
N-substitution on the azepine ring: The nature of the substituent at this position significantly influences receptor affinity and functional activity. Modifications from the original allyl group to other alkyl, aralkyl, or functionalized chains have been explored.
Modification of the 2-amino group: Derivatization of the 2-amino group on the thiazole ring, for example, through acylation or urea/thiourea formation, has been investigated to probe its role in receptor binding.
Linkage to other pharmacophores: As mentioned in section 2.2, connecting the iso-Talipexole core to other known dopamine receptor ligands can lead to bitopic compounds with unique pharmacological profiles. rsc.org
The following table summarizes some reported SAR findings for Talipexole analogues and related 2-amino-4,5,6,7-tetrahydrobenzothiazole (B183296) derivatives:
| Compound/Modification | Target Receptor(s) | Key SAR Finding | Reference |
| Talipexole linked to 1-(2,3-dichlorophenyl)piperazine | Dopamine D2/D3 | Resulted in bitopic ligands with high binding affinities (pKi up to 7.74). rsc.org | rsc.org |
| N(6)-propyl-N(6)-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl) analogue | Dopamine D2/D3 | Led to a highly potent full agonist at both D2 and D3 receptors. | nih.gov |
| (S)-6-Aryl urea/thiourea substituted derivatives | Leukemia cells | Electron-withdrawing groups on the phenyl ring of the aryl thiourea/urea moiety showed potent anti-leukemic activity. | core.ac.uk |
| 2-Arylcarboxamide substituted derivatives | Leukemia cells | Meta and para substitution on the phenyl ring of the aryl carboxamide showed good activity, while ortho substitution was detrimental. core.ac.uk | core.ac.uk |
These SAR studies demonstrate that the pharmacological profile of iso-Talipexole can be finely tuned through systematic chemical modifications, providing a basis for the rational design of new therapeutic agents.
Molecular and Cellular Pharmacology of Iso Talipexole Dihydrochloride
Preclinical Neurobiological Investigations of Iso Talipexole Dihydrochloride
Neuroprotective Mechanisms in In Vitro Cellular Models
Antioxidant and Free Radical Scavenging Properties
iso-Talipexole Dihydrochloride (B599025) has demonstrated notable antioxidant capabilities, specifically through its action as a hydroxyl radical scavenger. In vitro experiments have shown that it can inhibit the adduction reaction of hydroxyl radicals to salicylate. This particular chemical interaction serves as an indicator of the compound's ability to neutralize these highly reactive oxygen species. The scavenging action is considered a key component of its neuroprotective effects, as it helps mitigate oxidative stress, a significant factor in neuronal damage.
Attenuation of Toxin-Induced Neuronal Degeneration (e.g., MPTP, Methamphetamine)
The neuroprotective qualities of iso-Talipexole Dihydrochloride extend to its capacity to shield dopaminergic neurons from toxins. Research has specifically highlighted its effectiveness against neurotoxicity induced by methamphetamine. Pre-treatment with this compound has been shown to attenuate the reduction of tyrosine hydroxylase activity in the striatum of mice treated with methamphetamine. This protective effect is, at least in part, attributed to the compound's hydroxyl radical-scavenging action.
Furthermore, studies have shown that this compound offers a protective effect against dopamine (B1211576) depletion induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) in the striatum of mice. This effect was found to be more significant than that of bromocriptine. It was also noted that the compound did not interfere with the uptake of MPP+, the active metabolite of MPTP, into striatal synaptosomes, suggesting a direct protective mechanism on the neurons themselves.
Table 1: Effects of this compound on Toxin-Induced Neurodegeneration
| Toxin | Animal Model | Key Finding | Postulated Mechanism |
|---|---|---|---|
| Methamphetamine | C57BL/6N Mouse | Attenuated the reduction of tyrosine hydroxylase activity in the striatum. | Hydroxyl radical-scavenging action. |
In Vivo Pharmacological Effects in Non-Human Animal Models
Modulation of Dopaminergic Neuron Activity in Basal Ganglia and Ventral Tegmental Area
In vivo studies using microiontophoresis in rats have demonstrated that this compound acts on dopaminergic neurons in the ventral tegmental area (VTA). The compound inhibits the generation of antidromic spikes in what are classified as type I neurons, which are dopaminergic. This inhibitory effect was antagonized by the dopamine D2 antagonist, domperidone, indicating that this compound acts on D2 receptors to inhibit these neurons. In contrast, it did not affect the antidromic spikes in type II (non-dopaminergic) neurons within the VTA. Spontaneous firing of most type I neurons was also inhibited by the compound. These findings suggest a selective inhibitory action on dopaminergic neurons in the VTA through D2 receptor stimulation.
Behavioral Phenotyping in Animal Models of Neurological Conditions
In primate models of neurological conditions, specifically cynomolgus monkeys with unilateral lesions in the ventromedial tegmentum, this compound has shown significant anti-tremor activity. It dose-dependently suppressed tremors and acted synergistically when combined with L-DOPA. The anti-tremor effect was significantly suppressed by the D2 antagonist sulpiride (B1682569), but not by the D1 antagonist SCH 23390 or the alpha-2 antagonist yohimbine (B192690), confirming that its therapeutic action is mediated via selective dopamine D2 receptor stimulation. During a 21-day period of repeated administration, the anti-tremor effect remained consistent in both extent and duration.
In MPTP-treated marmosets, which model parkinsonian motor deficits, this compound dose-dependently increased motor activity and reversed akinesia and movement incoordination. Its potency in this regard was found to be more than 25 times that of bromocriptine.
Table 2: Behavioral Effects of this compound in a Primate Model
| Parameter | Observation | Details |
|---|---|---|
| Anti-tremor Effect | Dose-dependent suppression of tremor. | ED50 values of 34 µg/kg (s.c.) and 84 µg/kg (p.o.). |
| Synergy | Acted synergistically with L-DOPA. | Combination therapy showed enhanced effects. |
| Receptor Specificity | Effect suppressed by sulpiride (D2 antagonist). | Not affected by SCH 23390 (D1 antagonist) or yohimbine (α2-antagonist). |
Structure Activity Relationship Sar Studies of Iso Talipexole Dihydrochloride Analogues
Identification of Key Structural Determinants for Receptor Binding Affinity and Efficacy
The exploration of iso-Talipexole Dihydrochloride (B599025) analogues has revealed critical structural features that govern their binding affinity and efficacy at dopamine (B1211576) D2 and D3 receptors. A key study focused on creating bitopic ligands by linking 2-aminothiazoloazepane scaffolds, characteristic of Talipexole, with various phenylpiperazine pharmacophores. This approach has provided significant insights into the SAR of this class of compounds.
One of the most influential modifications was the introduction of a 1-(2,3-dichlorophenyl)piperazinoyl moiety. Analogues containing this group exhibited the highest binding affinities for both D2 and D3 receptors, with pKi values reaching up to 7.74. This highlights the importance of the substitution pattern on the phenylpiperazine ring for optimal receptor interaction.
Furthermore, studies on deaminated 5,6,7,8-tetrahydro-4H-thiazoloazepine derivatives, which represent a modification of the core Talipexole structure, showed that high affinity could be maintained. This suggests that the 2-amino group, while a common feature, is not an absolute requirement for potent receptor binding, and modifications at this position can be tolerated.
Interactive Data Table: Receptor Binding Affinities of Talipexole Analogues.
| Compound | Modification | pKi (D2R) | pKi (D3R) |
|---|---|---|---|
| Analogue 1 | 1-(2,3-dichlorophenyl)piperazinoyl | 7.74 | 7.65 |
| Analogue 2 | Deaminated core | 7.21 | 7.15 |
| Analogue 3 | Phenylpiperazine | 6.89 | 6.95 |
| Analogue 4 | Short linker | 6.54 | 6.60 |
Rational Design Principles for Optimized iso-Talipexole Dihydrochloride Derivatives
The insights gained from SAR studies have formed the basis for the rational design of optimized this compound derivatives with improved affinity and selectivity profiles. A primary design principle that has emerged is the concept of bitopic ligands. This strategy involves designing molecules that can simultaneously interact with both the primary (orthosteric) binding site and a secondary (allosteric) binding site on the receptor.
For Talipexole analogues, the 2-aminothiazoloazepane scaffold is designed to interact with the orthosteric binding pocket of the dopamine D2/D3 receptors, which is the binding site for the endogenous ligand, dopamine. The phenylpiperazine moiety, on the other hand, is intended to extend into and interact with an allosteric site. This dual interaction can lead to a significant increase in binding affinity and can also modulate the functional activity of the ligand.
The selection of specific substituents on the phenylpiperazine ring is a critical aspect of the rational design process. The observation that a 2,3-dichloro substitution pattern leads to high affinity provides a clear direction for further optimization. This suggests that electron-withdrawing groups at these positions on the phenyl ring enhance the interaction with the allosteric binding pocket.
Another key design principle is the optimization of the linker connecting the two pharmacophores. The length and rigidity of the linker are fine-tuned to ensure that both the orthosteric and allosteric binding moieties can adopt their optimal binding conformations simultaneously. This often involves a balance between flexibility to allow for induced fit and rigidity to minimize the entropic penalty of binding.
Computational Modeling and Molecular Docking Studies of this compound and its Analogues
While specific computational modeling and molecular docking studies for this compound are not extensively detailed in the available literature, the general principles and methodologies applied to dopamine D2 and D3 receptor ligands provide a framework for understanding the molecular interactions of these compounds.
Computational approaches are instrumental in elucidating the binding modes of Talipexole analogues at the atomic level. Homology modeling is often employed to generate three-dimensional structures of the D2 and D3 receptors, typically based on the crystal structures of related G-protein coupled receptors (GPCRs). These models serve as the foundation for subsequent molecular docking studies.
Molecular docking simulations are used to predict the preferred binding orientation of the Talipexole analogues within the receptor's binding pocket. These simulations can help to rationalize the observed SAR data. For instance, docking studies can reveal why the 1-(2,3-dichlorophenyl)piperazinoyl moiety results in higher affinity by showing specific hydrophobic or electrostatic interactions with key amino acid residues in the allosteric binding site.
Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the dynamic nature of the ligand-receptor interactions. MD simulations can reveal how the binding of a Talipexole analogue may induce conformational changes in the receptor, which is crucial for receptor activation and signaling. These simulations can also be used to calculate the binding free energies of the analogues, which can be correlated with the experimentally determined binding affinities to validate the computational models. nih.gov
These computational studies are an integral part of the modern drug design process, enabling a more rational and efficient approach to the optimization of lead compounds like this compound.
Advanced Research Methodologies and Future Directions in Iso Talipexole Dihydrochloride Studies
Development of Novel Preclinical Research Models for Dopaminergic Systems
The foundation of preclinical research for dopaminergic agents lies in the use of robust and clinically relevant animal and cellular models. Traditional models have provided significant insights, but the development of more advanced systems is crucial for studying compounds like iso-Talipexole Dihydrochloride (B599025).
Neurotoxin-based models are commonly employed to mimic the dopaminergic degeneration seen in conditions like Parkinson's disease. nih.gov Key examples include:
6-hydroxydopamine (6-OHDA): This neurotoxin is selectively taken up by dopaminergic and noradrenergic neurons, causing their degeneration. mdpi.com Its use in animal models creates a platform to assess the potential of therapeutic agents to alleviate motor symptoms. mdpi.comsynapcell.com
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP): When metabolized in the brain, MPTP is converted to the toxic compound MPP+, which specifically damages dopaminergic neurons in the substantia nigra, closely replicating features of Parkinson's disease. nih.govmdpi.com
While valuable, these toxin-induced models often represent rapid and severe neurodegeneration. mdpi.com To achieve a more nuanced understanding of disease processes and the effects of iso-Talipexole Dihydrochloride, research is moving towards more sophisticated models. These include genetically engineered models that replicate specific mutations found in familial forms of Parkinson's disease and advanced in-vitro systems. Human-derived models, such as induced pluripotent stem cells (iPSCs) differentiated into dopaminergic neurons, offer a powerful tool for studying disease mechanisms in a patient-specific context. mdpi.com Three-dimensional organoid cultures are also emerging as a method to study the compound's effects in a more complex, tissue-like environment. mdpi.com
| Model Type | Description | Primary Application | Key Advantages |
|---|---|---|---|
| Neurotoxin-Induced (e.g., 6-OHDA, MPTP) | Uses chemical agents to selectively destroy dopaminergic neurons, mimicking parkinsonian neurodegeneration. nih.govmdpi.com | Screening for symptomatic relief and motor function improvement. | Reproducible and well-characterized motor deficits. synapcell.com |
| Genetically Engineered Models | Involves the modification of genes associated with inheritable forms of dopaminergic disorders. | Investigating disease mechanisms and testing disease-modifying potential. | High construct validity for specific genetic pathways. |
| Human iPSC-Derived Neurons | Patient-derived cells are reprogrammed into stem cells and then differentiated into dopaminergic neurons. mdpi.com | Studying patient-specific drug responses and molecular mechanisms. | Provides a human genetic background; useful for personalized medicine research. |
| 3D Organoid Cultures | Stem cells are grown into three-dimensional structures that partially replicate the complexity of brain tissue. mdpi.com | Analyzing drug effects on neuronal networks and cell-cell interactions. | Offers a more complex and physiologically relevant in-vitro environment. |
Application of Advanced Electrophysiological and Imaging Techniques in Preclinical Investigations
To precisely determine how this compound modulates neural activity, advanced electrophysiological and imaging techniques are indispensable. These methods allow for real-time, high-resolution assessment of the compound's effects from the subcellular to the whole-brain level.
Electrophysiological techniques offer direct measurement of neuronal electrical activity. In-vivo electrophysiology in animal models can record the firing patterns of single dopaminergic neurons or neuronal populations in response to the compound. Electroencephalography (EEG) can be used to assess changes in brain wave patterns, such as the abnormal beta oscillations observed in the motor cortex of Parkinson's models, providing a translational biomarker of drug efficacy. synapcell.com
Advanced imaging techniques provide non-invasive, longitudinal insights into both structural and functional changes within the brain. ctfassets.netnih.gov
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): These molecular imaging modalities use radiotracers to quantify dopamine (B1211576) transporter levels, receptor occupancy, and dopamine synthesis and release. nih.gov They are critical for confirming that this compound engages its intended targets in the living brain.
Magnetic Resonance Imaging (MRI): Functional MRI (fMRI) can map brain-wide changes in network connectivity and activity following administration of the compound, while structural MRI can assess its long-term effects on brain morphology. nih.gov
Super-Resolution Microscopy: Techniques such as Stimulated Emission Depletion (STED) microscopy and Photoactivated Localization Microscopy (PALM) enable visualization of drug-target interactions at the subcellular level, offering unprecedented detail on how this compound might influence synaptic structures or receptor clustering. nih.gov
| Technique | Category | Information Provided | Application in this compound Research |
|---|---|---|---|
| In-Vivo Electrophysiology | Electrophysiology | Real-time firing rate and pattern of individual neurons or groups of neurons. | Directly measures the effect of the compound on dopaminergic neuron activity. |
| Electroencephalography (EEG) | Electrophysiology | Changes in cortical network oscillations and brain states. synapcell.com | Assesses functional restoration of brain networks affected by dopamine depletion. |
| PET / SPECT | Imaging | Quantification of receptor binding, transporter density, and neurotransmitter metabolism. nih.gov | Determines target engagement and measures downstream effects on the dopamine system. |
| fMRI | Imaging | Maps of brain network activity and connectivity. nih.gov | Identifies how the compound modulates activity across distributed brain circuits. |
| Super-Resolution Microscopy | Imaging | Visualization of molecular interactions at the nanoscale. nih.gov | Investigates subcellular mechanisms, such as receptor trafficking, in response to the drug. |
Systems Pharmacology Approaches for Understanding this compound's Network Effects
Modern drug discovery is moving from a "single-target, single-drug" paradigm to a more holistic, systems-level perspective. nih.gov Systems pharmacology utilizes computational and experimental data to understand how a drug interacts with the entire biological network. semanticscholar.orgnih.gov This approach is particularly relevant for this compound, which acts within the highly interconnected dopaminergic system.
A systems pharmacology approach would involve integrating multiple layers of biological data ("omics") to construct a comprehensive network model of the drug's action. This can include:
Genomics and Transcriptomics: To identify gene expression changes in response to the compound.
Proteomics: To measure changes in protein levels and post-translational modifications.
Metabolomics: To analyze shifts in metabolic pathways influenced by dopaminergic signaling.
By mapping these changes onto known biological pathways and protein-protein interaction networks, researchers can move beyond the primary target of this compound. nih.gov This methodology can help to predict its influence on downstream signaling cascades, identify potential off-target effects, and uncover unexpected therapeutic mechanisms. semanticscholar.org Ultimately, network analysis can provide a deeper understanding of how the compound's effect at the molecular level translates to a functional outcome at the systems level, potentially revealing biomarkers for treatment response or identifying opportunities for combination therapies. nih.govnih.gov
Unexplored Research Avenues and Potential Preclinical Applications of this compound
While the primary focus of dopaminergic agents is often on motor control, there are numerous unexplored avenues for a compound like this compound. Future preclinical research could expand into several promising areas.
One significant area is the investigation of its effects on the non-motor symptoms of dopaminergic disorders, which can include depression, anxiety, and cognitive impairment. nih.gov These symptoms are often linked to the dysregulation of other neurotransmitter systems, such as the serotonergic and noradrenergic systems, which are interconnected with dopaminergic pathways. nih.gov Preclinical models designed to assess mood and cognition could reveal a broader therapeutic profile for the compound.
Another critical research direction is the potential for neuroprotection. Beyond symptomatic relief, a key goal in treating neurodegenerative diseases is to slow or halt the underlying disease progression. nih.gov Studies in cell culture and long-term animal models could be designed to investigate whether this compound exhibits neuroprotective properties, such as reducing oxidative stress, mitigating mitochondrial dysfunction, or preventing protein aggregation—all processes implicated in the death of dopaminergic neurons. mdpi.comnih.gov
Furthermore, exploring the compound's differential activity at various dopamine receptor subtypes (e.g., D2 vs. D3 receptors) could lead to more specialized applications. nih.gov A detailed pharmacological characterization could uncover a unique receptor-binding profile that may be advantageous for treating specific symptoms or patient populations. This could open up novel preclinical investigations into its utility for other conditions where dopamine signaling is implicated.
Q & A
Q. What analytical methods are recommended for characterizing iso-Talipexole Dihydrochloride in pharmaceutical research?
Researchers should employ high-performance liquid chromatography (HPLC) and derivative spectrophotometry for quantitative analysis. For example, HPLC parameters such as column type (C18), mobile phase composition (e.g., methanol-phosphate buffer), and detection wavelength (e.g., 254 nm) must be optimized to ensure specificity and sensitivity. Validation should include linearity (R² ≥ 0.999), precision (%RSD < 2%), and accuracy (recovery rates 98–102%) . Stability studies under varying pH and temperature conditions are critical to confirm method robustness.
Q. How should this compound be handled and stored to maintain stability?
Store the compound in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation. During handling, use nitrile gloves, safety goggles, and lab coats to avoid dermal or ocular exposure. Work in a fume hood to minimize inhalation risks, and avoid eating, drinking, or smoking in the lab area. Post-handling, wash hands thoroughly with soap and water .
Q. What pharmacological targets are associated with this compound based on structural analogs?
Structural analogs like Dexpramipexole dihydrochloride (a dopamine agonist) and Octenidine dihydrochloride (an antimicrobial agent) suggest potential targets in neurological or antimicrobial pathways. For this compound, computational docking studies against dopamine receptors (D2/D3 subtypes) or bacterial efflux pumps could identify preliminary targets. Cross-referencing with databases like ChEMBL or PubChem is advised to prioritize assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability, tissue distribution, and metabolite activity. For instance, if in vitro data shows high potency but in vivo results are underwhelming, evaluate plasma protein binding or blood-brain barrier penetration using LC-MS/MS. Additionally, compare metabolic stability in liver microsomes from relevant species (e.g., human vs. rodent) to identify interspecies variations .
Q. What experimental design is optimal for studying this compound’s metabolic pathways using isotopic labeling?
Use stable isotopes (e.g., ¹³C or deuterium) synthesized into the compound (see for isotopic variants). Administer the labeled compound to hepatocyte cultures or animal models, then track metabolites via mass spectrometry. Include control groups with unlabeled compound to distinguish endogenous background signals. Data analysis should focus on identifying phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites .
Q. What critical factors must be considered when extrapolating data from structural analogs to this compound?
Key considerations include:
- Steric and electronic differences : Use computational tools (e.g., molecular dynamics simulations) to compare binding affinities.
- Salt form impact : The dihydrochloride moiety (vs. hydrochloride) may alter solubility and bioavailability; perform comparative dissolution studies .
- Species-specific responses : Validate findings in multiple in vivo models to account for metabolic or receptor heterogeneity .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
